![molecular formula C8H6O4S B1335901 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde CAS No. 211235-87-9](/img/structure/B1335901.png)

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde

Übersicht

Beschreibung

The compound 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde is a derivative of thiophene, which is a heterocyclic compound that has gained significant interest in the field of organic chemistry due to its potential applications in various domains, including materials science and pharmaceuticals. The structure of this compound includes a thiophene ring fused with a 1,4-dioxine moiety, which can impart unique electronic and physical properties.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in recent studies. For instance, a facile and eco-friendly synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde was achieved through a domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol . This method highlights the potential for creating complex thiophene-based structures using simple starting materials and reactions that minimize environmental impact.

Molecular Structure Analysis

The molecular structure of thiophene derivatives, such as 2,3-Dihydrothieno[3,4-b][1,4]dioxine derivatives, is characterized using spectroscopic methods. These methods provide detailed information about the arrangement of atoms within the molecule and the electronic interactions that define their chemical behavior .

Chemical Reactions Analysis

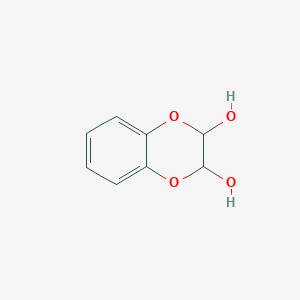

The reactivity of thiophene derivatives can be quite diverse. In the case of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, its reaction with 1,2-dibromoethane led to the formation of a 2,3-dihydrothieno[3,4-b][1,4]dioxine derivative, showcasing the compound's ability to undergo transformations that result in the formation of new ring systems . These reactions are crucial for the development of new materials and bioactive molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde are not detailed in the provided papers, the properties of thiophene derivatives generally include stability under various conditions and the ability to conduct electricity, which makes them suitable for applications in electronic devices. The solubility, melting points, and boiling points of these compounds can vary widely and are influenced by the nature of the substituents on the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Application 1: Electrochromic Materials

- Summary of the Application: A novel electrochromic polymer based on 3,4-ethylenedioxythiophene (EDOT) with symmetric dimethyl pendant groups was synthesized using 2,3-dimethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine. This polymer displays reversible electrochromism, switching between a blue neutral state and a transmissive sky blue oxidized state .

- Methods of Application: The polymer was synthesized through electrochemical polymerization in 0.1 M LiClO4/ACN electrolyte .

- Results or Outcomes: The polymer film showed an enhanced optical contrast (ΔT = 30%) in comparison with the traditional PEDOT (ΔT = 25%) .

Application 2: Non-linear Optical Properties

- Summary of the Application: A donor–acceptor type π-conjugated conducting polymer was designed and synthesized by direct arylation polymerization method .

- Methods of Application: Computational calculations for the monomers, oligomers, and copolymer were performed using Gaussian 09 with two hybrid functional, B3LYP and HSE06 using (6-31G (d,p)) basis set .

- Results or Outcomes: The theoretical band gap obtained from HSE06 (6-31G/d,p) basis set was 2.94 eV. The polymer exhibited lifetime decay of 0.55 ns and quantum yield of 0.37 in chloroform solution. It showed positive solvatochromism with a large Stoke’s shift from 2310 cm−1 to 4152 cm−1 in solutions of varying polarity .

Application 3: Solvatochromic Studies

- Summary of the Application: A donor–acceptor type π-conjugated conducting polymer was designed and synthesized. This polymer showed positive solvatochromism with a large Stoke’s shift in solutions of varying polarity .

- Methods of Application: The polymer was synthesized by direct arylation polymerization method. Computational calculations for the monomers, oligomers, and copolymer were performed .

- Results or Outcomes: The theoretical band gap obtained was 2.94 eV. The polymer exhibited lifetime decay of 0.55 ns and quantum yield of 0.37 in chloroform solution .

Application 4: Solid-State Characterization

- Summary of the Application: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid) is a comonomer for polymers synthesized from 3,4-ethylenedioxythiophene (EDOT) or EDOT derivatives designed to introduce controlled amounts of hydrophilicity into the resulting copolymers .

- Methods of Application: Single crystals of EDOTacid grown by various solution and sublimation techniques were characterized by X-ray diffraction, electron microscopy, electron diffraction, thermogravimetric analysis, and polarized optical microscopy .

- Results or Outcomes: The compound forms orthorhombic crystals with space group Pbca. The molecules are arranged into hydrogen-bonded dimers, with each member of the pair having opposite handedness .

Application 5: Electrochromic Displays

- Summary of the Application: The neutral state black electrochromism is important for some applications such as smart windows, electronic paper, automotive rearview mirrors, or displays .

- Methods of Application: The focus of this research is on the combination of monomers that can absorb the entire visible region .

- Results or Outcomes: The research is ongoing and specific results are not mentioned .

Application 6: Proton-Dopable Organic Semiconductors

- Summary of the Application: An organic semiconductor 2,5-bis (5- (2,3-dihydrothieno [3,4-b] [1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno [3,2-b]thiophene was designed and synthesized. This molecule could be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .

- Methods of Application: The molecule was synthesized and then doped by protonic acid .

- Results or Outcomes: Electrical conductivity of ca. 0.1 S cm −1 was obtained at 100 °C (to avoid the water uptake by the acid). The adducts with protons bound at the end-thiophene α-position were confirmed by 1 H Nuclear Magnetic Resonance spectra .

Application 7: Organic Synthesis Intermediate

- Summary of the Application: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2,5,7-tricarboxylic acid might be used as an intermediate in organic synthesis for the production of other organic compounds .

- Methods of Application: The specific methods of application are not mentioned .

- Results or Outcomes: The specific results or outcomes are not mentioned .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S/c9-3-5-7-8(6(4-10)13-5)12-2-1-11-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWUVHMKKSZDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC(=C2O1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392408 | |

| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde | |

CAS RN |

211235-87-9 | |

| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetate](/img/structure/B1335835.png)

![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)

![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)